
5-bromo-1H-indazol-3-ol
Overview
Description
5-Bromo-1H-indazol-3-ol is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1H-indazol-3-ol can be achieved through several methods. One common approach involves the cyclization of 2-bromoaniline with formic acid and nitrous acid, followed by oxidation. Another method includes the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the bromine atom at the desired position .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1H-indazol-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to form 1H-indazol-3-ol.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.
Major Products Formed
Oxidation: Formation of 5-bromo-1H-indazol-3-one.
Reduction: Formation of 1H-indazol-3-ol.
Substitution: Formation of various substituted indazole derivatives.
Scientific Research Applications
5-Bromo-1H-indazol-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-bromo-1H-indazol-3-ol depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or modulating receptor activity. The bromine atom and hydroxyl group play crucial roles in its binding affinity and selectivity towards molecular targets .
Comparison with Similar Compounds
Similar Compounds
1H-indazole: Lacks the bromine atom and hydroxyl group, resulting in different chemical properties and biological activities.
5-chloro-1H-indazol-3-ol: Similar structure but with a chlorine atom instead of bromine, leading to variations in reactivity and potency.
1H-indazol-3-ol: Lacks the bromine atom, affecting its chemical behavior and applications.
Uniqueness
5-Bromo-1H-indazol-3-ol is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct chemical reactivity and biological activity. These functional groups enhance its potential as a versatile compound in various research and industrial applications .
Biological Activity
5-Bromo-1H-indazol-3-ol is a compound belonging to the indazole class, characterized by a bromine atom at the 5-position and a hydroxyl group at the 3-position of the indazole ring. This unique structure contributes to its diverse biological activities, particularly in the fields of cancer research and enzyme inhibition.
Target Proteins and Pathways
The compound primarily interacts with several key proteins involved in cellular processes, including:
- CHK1 and CHK2 : These are critical kinases in the DNA damage response pathway. Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.
- h-SGK (serum/glucocorticoid-regulated kinase) : Involved in cell volume regulation, its modulation may affect cellular responses to stress.
Biochemical Pathways
this compound influences various biochemical pathways through its interaction with these targets. For instance, by inhibiting CHK1 and CHK2, it can induce apoptosis in cancer cells, leading to potential therapeutic applications in oncology.
Anticancer Properties
The anticancer potential of this compound has been explored through various studies. Notable findings include:
- Inhibition of Cell Proliferation : The compound has shown significant activity against several human cancer cell lines, including A549 (lung cancer), K562 (chronic myeloid leukemia), PC-3 (prostate cancer), and Hep-G2 (hepatoma) cells. For example, one study noted that a derivative exhibited an IC50 value of 5.15 µM against K562 cells, indicating strong inhibitory effects on cancer cell growth .
- Induction of Apoptosis : Research indicates that this compound can induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic proteins such as Bcl-2 and Bax. Increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins were observed following treatment with this compound .
Enzyme Inhibition
This compound has been identified as an inhibitor of several enzymes, including:
- 5-Lipoxygenase : This enzyme plays a role in inflammatory processes. The inhibition of this enzyme can lead to reduced production of pro-inflammatory mediators, suggesting potential applications in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
Compound | Structure Differences | Biological Activity |
---|---|---|
1H-Indazole | Lacks bromine and hydroxyl groups | Limited biological activity compared to 5-bromo |
5-Chloro-1H-Indazol-3-ol | Chlorine instead of bromine | Similar but generally less potent |
1H-Indazol-3-amine | Lacks bromine | Different reactivity; less explored for anticancer |
The presence of both the bromine atom and hydroxyl group in this compound enhances its reactivity and biological activity compared to its analogs.
Case Studies
Several studies have highlighted the potential applications of this compound:
- Antitumor Activity Study : A series of indazole derivatives were synthesized and evaluated for their anticancer properties. Among them, derivatives containing the bromo-indazole core exhibited promising results against various cancer cell lines, particularly highlighting their ability to induce apoptosis and inhibit proliferation .
- Enzyme Interaction Study : Investigations into the interactions between this compound and key enzymes revealed its potential as an effective inhibitor for pathways involved in cancer progression and inflammation.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 5-bromo-1H-indazol-3-ol, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis of this compound derivatives often involves multi-step protocols. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF mixtures has been employed to introduce triazole substituents, achieving moderate yields (25–50%) . Optimization strategies include adjusting solvent ratios (e.g., 2:1 PEG-400:DMF), reaction time (12–24 hours), and purification via flash chromatography (70:30 ethyl acetate:hexane). Precipitative purification using water can further enhance purity .
Q. How do researchers confirm the structural integrity of this compound derivatives experimentally?
- Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Assign chemical shifts to confirm substituent positions (e.g., aromatic protons at δ 7.14–7.23 ppm for brominated indazole cores) .
- HRMS : Validate molecular weight (e.g., [M+H]+ at m/z 427.0757 for triazole derivatives) .
- X-ray crystallography : Resolve ambiguities in regiochemistry, as demonstrated for 5-bromo-3-(4-fluorophenyl)-1H-indazole derivatives .
Q. What enzymatic assays are suitable for preliminary evaluation of this compound's bioactivity?
- Methodological Answer : Standard assays include:
- α-Glucosidase inhibition : Measure IC₅₀ values using p-nitrophenyl glucopyranoside as a substrate, with acarbose as a positive control .
- Antioxidant activity : DPPH radical scavenging assays to quantify free radical neutralization capacity .
- Cholinesterase inhibition : Ellman’s method with acetylthiocholine iodide to assess potential for neurodegenerative disease research .
Advanced Research Questions
Q. How can computational methods enhance the design of this compound derivatives with improved target selectivity?
- Methodological Answer :
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing bromine at position 5) with bioactivity to predict optimal substituents .
- Docking studies : Use software like AutoDock Vina to simulate binding interactions with targets (e.g., cholinesterase active sites) and prioritize derivatives for synthesis .
- Molecular dynamics : Assess stability of ligand-receptor complexes over time (e.g., 100 ns simulations in GROMACS) to validate docking predictions .
Q. What strategies resolve contradictions in activity data between structurally similar this compound analogs?
- Methodological Answer :
- Meta-analysis : Compare datasets across studies to identify outliers (e.g., discrepancies in α-glucosidase IC₅₀ values due to assay pH variations) .
- Crystallographic validation : Resolve regioisomeric ambiguities (e.g., 5-bromo vs. 6-bromo substitution) via single-crystal X-ray diffraction .
- Dose-response reevaluation : Retest compounds under standardized conditions (e.g., fixed enzyme concentrations and incubation times) .
Q. How do researchers leverage this compound’s electronic properties for photocatalytic applications?
- Methodological Answer :
- Electrochemical profiling : Cyclic voltammetry to determine redox potentials (e.g., E₁/2 for bromine-mediated electron transfer) .
- Photostability assays : Expose derivatives to UV-Vis light (300–800 nm) and monitor degradation via HPLC to assess suitability as photosensitizers .
- TD-DFT calculations : Predict absorption spectra and excited-state behavior for photocatalytic design .
Q. Methodological Considerations
- Data Triangulation : Combine NMR, HRMS, and crystallography to eliminate structural ambiguity .
- Reproducibility : Document solvent purity, catalyst batches (e.g., CuI in CuAAC), and chromatography conditions to ensure replicability .
- Ethical Reporting : Disclose negative results (e.g., low-yield synthetic routes) to guide future optimization .
Properties
IUPAC Name |
5-bromo-1,2-dihydroindazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-4-1-2-6-5(3-4)7(11)10-9-6/h1-3H,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZCARQYJVMUOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10616313 | |
Record name | 5-Bromo-1,2-dihydro-3H-indazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10616313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7364-27-4 | |
Record name | 5-Bromo-1,2-dihydro-3H-indazol-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7364-27-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-1,2-dihydro-3H-indazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10616313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-1,2-dihydro-3H-indazol-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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